molecular formula C8H6N2S B1626446 2-(Thiophen-2-yl)pyrazine CAS No. 56421-72-8

2-(Thiophen-2-yl)pyrazine

Cat. No.: B1626446
CAS No.: 56421-72-8
M. Wt: 162.21 g/mol
InChI Key: BNDYLIJOOZNIHE-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its unique structural properties, which combine the characteristics of both pyrazine and thiophene rings. These properties make it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

2-(Thiophen-2-yl)pyrazine has been shown to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been incorporated into the backbone of conjugated polymers, demonstrating deep frontier energy levels and wide bandgaps due to the electron-withdrawing ability of the nitrogen atoms in their pyrazine core . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of this compound on cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Specific studies detailing the dosage effects of this compound in animal models are currently limited

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-bromopyrazine with thiophene-2-boronic acid in the presence of a palladium catalyst, typically using the Suzuki-Miyaura coupling reaction . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiophen-2-yl)pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur, similar in structure but lacking the pyrazine ring.

    Pyrazine: A six-membered ring containing two nitrogen atoms, similar in structure but lacking the thiophene ring.

    2-(Furan-2-yl)pyrazine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-2-yl)pyrazine is unique due to its combined structural features of both thiophene and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in synthetic chemistry, materials science, and medicinal chemistry .

Properties

IUPAC Name

2-thiophen-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYLIJOOZNIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482416
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-72-8
Record name thienyl pyrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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